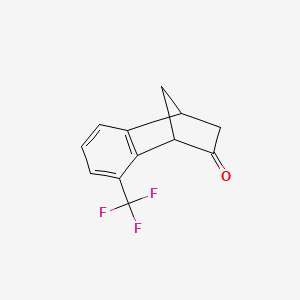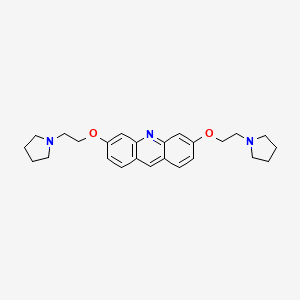
N-(2,6-Dimethylphenyl)-N'-morpholin-4-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a urea group linked to a morpholine ring and a 2,6-dimethylphenyl group. Its unique structure imparts specific chemical and physical properties that make it valuable in different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea typically involves the reaction of 2,6-dimethylaniline with phosgene to form 2,6-dimethylphenyl isocyanate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 25-50°C) are maintained to ensure optimal reaction rates.
Solvent: Common solvents used include acetonitrile or dichloromethane.
Catalysts: Catalysts are not typically required for this synthesis.
Industrial Production Methods
In industrial settings, the production of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent product quality.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Products include N-(2,6-dimethylphenyl)-N’-morpholin-4-ylurea oxides.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted urea derivatives.
科学的研究の応用
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways.
Affect Cellular Processes: Through its chemical interactions, it can influence various cellular processes, including cell division and apoptosis.
類似化合物との比較
Similar Compounds
Bupivacaine: A local anesthetic with a similar 2,6-dimethylphenyl group.
Levobupivacaine: An enantiomer of bupivacaine with reduced cardiotoxicity.
Ropivacaine: Another local anesthetic with a similar structure but different pharmacological properties.
Uniqueness
N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea stands out due to its unique combination of a urea group and a morpholine ring, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
88302-28-7 |
|---|---|
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC名 |
1-(2,6-dimethylphenyl)-3-morpholin-4-ylurea |
InChI |
InChI=1S/C13H19N3O2/c1-10-4-3-5-11(2)12(10)14-13(17)15-16-6-8-18-9-7-16/h3-5H,6-9H2,1-2H3,(H2,14,15,17) |
InChIキー |
ZNCCQPLTPJTYMT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


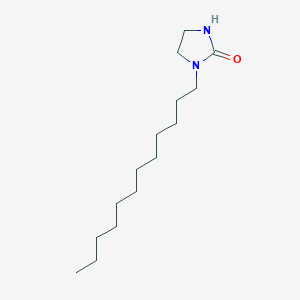
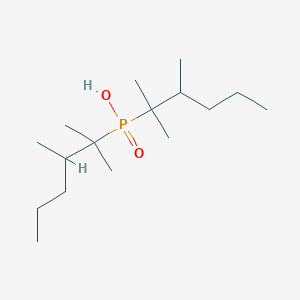
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
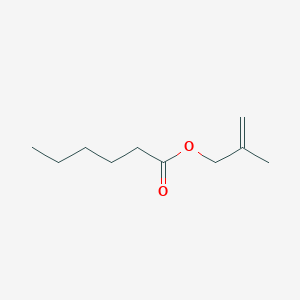
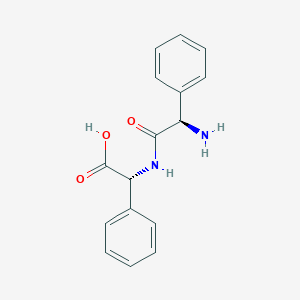
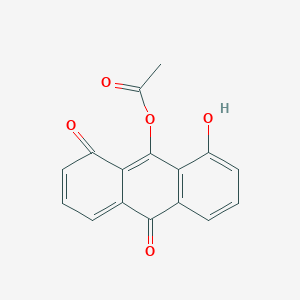
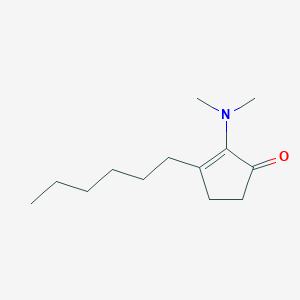
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)

![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

